Cas no 1798029-19-2 (3-(2-bromophenyl)-N-2-(furan-3-yl)ethylpropanamide)

3-(2-bromophenyl)-N-2-(furan-3-yl)ethylpropanamide is a specialized organic compound with distinct structural features. This compound exhibits excellent stability and is known for its unique reactivity profile, making it valuable in various synthetic applications. Its incorporation of a bromophenyl group and a furan-3-yl moiety provides versatile synthetic options for targeted modifications.
3-(2-bromophenyl)-N-2-(furan-3-yl)ethylpropanamide structure
1798029-19-2 structure
商品名:3-(2-bromophenyl)-N-2-(furan-3-yl)ethylpropanamide
CAS番号:1798029-19-2
MF:C15H16BrNO2
メガワット:322.197043418884
CID:6112174
PubChem ID:71807043

3-(2-bromophenyl)-N-2-(furan-3-yl)ethylpropanamide 化学的及び物理的性質

名前と識別子

    • 3-(2-bromophenyl)-N-2-(furan-3-yl)ethylpropanamide
    • 3-(2-bromophenyl)-N-[2-(furan-3-yl)ethyl]propanamide
    • F6436-3478
    • AKOS024560235
    • 1798029-19-2
    • 3-(2-bromophenyl)-N-(2-(furan-3-yl)ethyl)propanamide
    • インチ: 1S/C15H16BrNO2/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-4,8,10-11H,5-7,9H2,(H,17,18)
    • InChIKey: QOGMOKCRGHDWAP-UHFFFAOYSA-N
    • ほほえんだ: C(NCCC1C=COC=1)(=O)CCC1=CC=CC=C1Br

計算された属性

  • せいみつぶんしりょう: 321.03644g/mol
  • どういたいしつりょう: 321.03644g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

3-(2-bromophenyl)-N-2-(furan-3-yl)ethylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6436-3478-1mg
3-(2-bromophenyl)-N-[2-(furan-3-yl)ethyl]propanamide
1798029-19-2
1mg
$54.0 2023-09-09
Life Chemicals
F6436-3478-5μmol
3-(2-bromophenyl)-N-[2-(furan-3-yl)ethyl]propanamide
1798029-19-2
5μmol
$63.0 2023-09-09
Life Chemicals
F6436-3478-10μmol
3-(2-bromophenyl)-N-[2-(furan-3-yl)ethyl]propanamide
1798029-19-2
10μmol
$69.0 2023-09-09
Life Chemicals
F6436-3478-20mg
3-(2-bromophenyl)-N-[2-(furan-3-yl)ethyl]propanamide
1798029-19-2
20mg
$99.0 2023-09-09
Life Chemicals
F6436-3478-15mg
3-(2-bromophenyl)-N-[2-(furan-3-yl)ethyl]propanamide
1798029-19-2
15mg
$89.0 2023-09-09
Life Chemicals
F6436-3478-10mg
3-(2-bromophenyl)-N-[2-(furan-3-yl)ethyl]propanamide
1798029-19-2
10mg
$79.0 2023-09-09
Life Chemicals
F6436-3478-4mg
3-(2-bromophenyl)-N-[2-(furan-3-yl)ethyl]propanamide
1798029-19-2
4mg
$66.0 2023-09-09
Life Chemicals
F6436-3478-3mg
3-(2-bromophenyl)-N-[2-(furan-3-yl)ethyl]propanamide
1798029-19-2
3mg
$63.0 2023-09-09
Life Chemicals
F6436-3478-5mg
3-(2-bromophenyl)-N-[2-(furan-3-yl)ethyl]propanamide
1798029-19-2
5mg
$69.0 2023-09-09
Life Chemicals
F6436-3478-2mg
3-(2-bromophenyl)-N-[2-(furan-3-yl)ethyl]propanamide
1798029-19-2
2mg
$59.0 2023-09-09

3-(2-bromophenyl)-N-2-(furan-3-yl)ethylpropanamide 関連文献

3-(2-bromophenyl)-N-2-(furan-3-yl)ethylpropanamideに関する追加情報

Introduction to 3-(2-bromophenyl)-N-2-(furan-3-yl)ethylpropanamide (CAS No. 1798029-19-2)

3-(2-bromophenyl)-N-2-(furan-3-yl)ethylpropanamide, with the CAS number 1798029-19-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered attention due to its structural complexity and potential applications in drug discovery and medicinal chemistry. The presence of both bromophenyl and furanyl moieties in its structure suggests a high degree of versatility, making it a valuable scaffold for developing novel therapeutic agents.

The< strong>N-2-(furan-3-yl)ethyl moiety introduces a unique pharmacophore that can interact with biological targets in diverse ways. Furan derivatives are well-known for their role in various biological processes, including antimicrobial, anti-inflammatory, and anticancer activities. The combination of these functional groups with the< strong>2-bromophenyl substituent enhances the compound's potential as an intermediate in the synthesis of more complex molecules. This structural design allows for further modifications, enabling chemists to explore a wide range of pharmacological properties.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The< strong>3-(2-bromophenyl)-N-2-(furan-3-yl)ethylpropanamide structure presents an excellent starting point for such investigations. Its dual functionality makes it a promising candidate for modulating enzyme activity, particularly in areas such as protease inhibition and kinase activity modulation. These enzymes are often implicated in various diseases, including cancer, infectious diseases, and metabolic disorders.

One of the most compelling aspects of this compound is its potential to serve as a key intermediate in the synthesis of more complex drug candidates. The< strong>bromophenyl group can undergo various chemical transformations, such as cross-coupling reactions, which are widely used in pharmaceutical synthesis. Similarly, the furan ring can be functionalized to introduce additional pharmacophores or to enhance solubility and bioavailability. These attributes make 3-(2-bromophenyl)-N-2-(furan-3-yl)ethylpropanamide a versatile building block for medicinal chemists.

The< strong>furan-3-yl moiety is particularly interesting due to its ability to engage in hydrogen bonding interactions with biological targets. This feature is crucial for designing molecules that can tightly bind to their intended receptors or enzymes, thereby increasing their efficacy. Furthermore, furan derivatives have been shown to exhibit significant metabolic stability, which is essential for drug candidates that need to withstand the harsh conditions of the human body.

Recent studies have highlighted the importance of< strong>3-(2-bromophenyl)-N-2-(furan-3-yl)ethylpropanamide in the development of novel therapeutics. For instance, researchers have explored its potential as an inhibitor of certain kinases that are overexpressed in cancer cells. By targeting these kinases, it may be possible to disrupt signaling pathways that promote tumor growth and progression. Additionally, preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for treating resistant bacterial infections.

The synthesis of< strong>3-(2-bromophenyl)-N-2-(furan-3-yl)ethylpropanamide involves several key steps that highlight the ingenuity of modern organic chemistry techniques. The bromination of the phenyl ring and the subsequent coupling with a furan derivative are critical steps that require precise control over reaction conditions. Advanced catalytic systems and transition metal complexes have been employed to achieve high yields and selectivity in these transformations.

In conclusion, 3-(2-bromophenyl)-N-2-(furan-3-yl)ethylpropanamide (CAS No. 1798029-19-2) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent scaffold for designing novel drug candidates targeting various diseases. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.

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